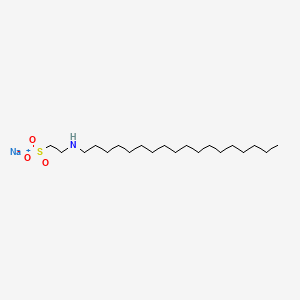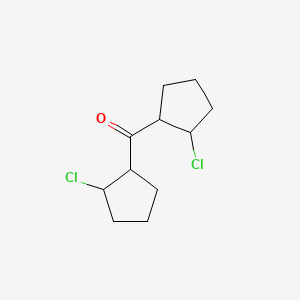
(4-Ethoxyphenyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyphenyl)cyanamide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a cyanamide group. This compound is part of the broader family of substituted cyanamides, which have garnered significant interest due to their unique chemical properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)cyanamide typically involves the reaction of 4-ethoxyaniline with cyanogen bromide under basic conditions. This method leverages the nucleophilic nature of the amine group in 4-ethoxyaniline to facilitate the formation of the cyanamide group. The reaction is generally carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process involving the initial synthesis of 4-ethoxyaniline, followed by its reaction with cyanogen bromide. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted phenyl derivatives .
Scientific Research Applications
(4-Ethoxyphenyl)cyanamide has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which (4-Ethoxyphenyl)cyanamide exerts its effects involves the interaction of the cyanamide group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, thereby modifying the activity of the target molecule. The molecular targets often include enzymes and proteins, where the compound can act as an inhibitor or modulator of their activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)cyanamide
- (4-Chlorophenyl)cyanamide
- (4-Nitrophenyl)cyanamide
Comparison and Uniqueness
Compared to its analogs, (4-Ethoxyphenyl)cyanamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets. For instance, the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Properties
CAS No. |
65195-63-3 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(4-ethoxyphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-8(4-6-9)11-7-10/h3-6,11H,2H2,1H3 |
InChI Key |
FJUGLINMEXQSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
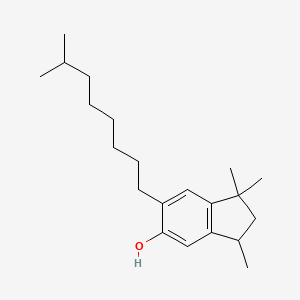
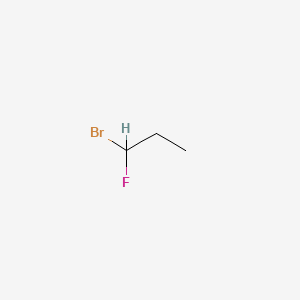
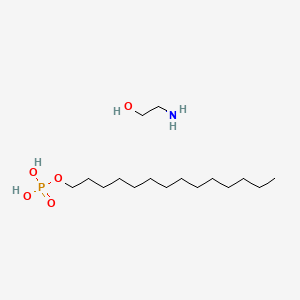
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
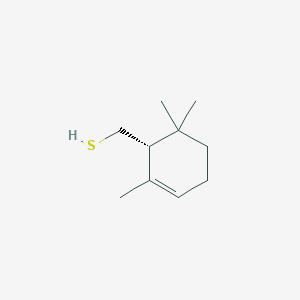
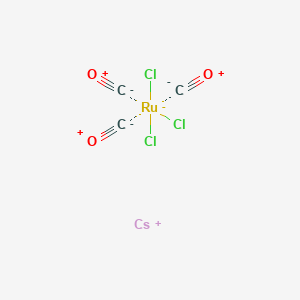
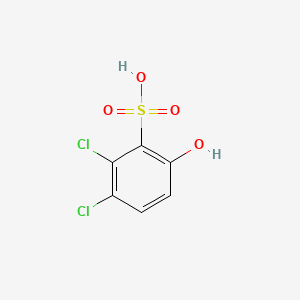
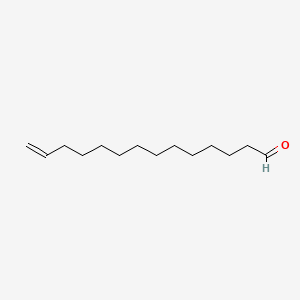


![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
